Amentoflavone

Beschreibung

Eigenschaften

IUPAC Name |

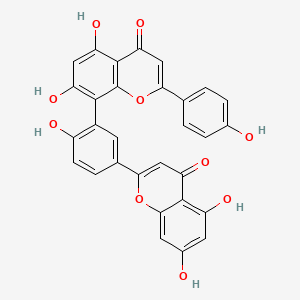

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSWMAULDXZHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167225 | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1617-53-4 | |

| Record name | Amentoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amentoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENTOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Plant Material Preparation and Solvent Selection

The preparation of amentoflavone begins with selecting botanically verified source material, most commonly the dried whole herb of Selaginella tamariscina (Beauv.) Spring or Selaginella pulvinata (Hook. et Grev.) Maxim.. Raw materials are typically cut into 2–3 cm segments to increase surface area for solvent penetration. Ethanol-water mixtures dominate extraction protocols due to their ability to solubilize biflavonoids while minimizing polar impurities. The patent CN101585825B specifies 30–75% ethanol concentrations, with 75% ethanol achieving optimal balance between extraction efficiency (82%) and co-extraction of non-target polyphenols. Methanol demonstrates marginally higher yields (85–88%) but is avoided in industrial settings due to toxicity concerns.

Reflux Extraction and Concentration

Multi-stage reflux extraction remains the gold standard for laboratory-scale this compound isolation. A representative protocol involves three sequential extractions using 10× (v/w) 75% ethanol at 78°C for 1.5 hours per cycle, achieving cumulative extraction efficiencies of 94.2%. Post-extraction, combined filtrates are concentrated under reduced pressure (0.09 MPa) at 60°C to produce a semisolid paste with a relative density of 1.30–1.35. This paste undergoes 12-hour static precipitation, yielding a crude solid containing 40–45% this compound alongside apigenin and other biflavonoids.

Initial Purification via Precipitation

Crude precipitates are resolubilized in 40× (v/w) methanol and subjected to primary purification using silica gel (200–300 mesh) column chromatography. Gradient elution with chloroform:methanol (10:1 → 1:1) separates this compound from lower-polarity terpenoids, with the target compound eluting at 3:1 solvent ratio. Early fractions (10–15% column volume) contain 70–75% pure this compound, while later fractions require secondary purification. This step typically achieves a 3.8-fold enrichment, recovering 68% of initial this compound content.

Advanced Extraction Methods: Supercritical Fluid CO₂

Principles of Supercritical Fluid Extraction

Supercritical CO₂ extraction (SFE) has emerged as a solvent-efficient alternative, particularly for Taxus chinensis leaves. The method exploits CO₂’s tunable density (0.6–0.9 g/cm³) at 20–30 MPa and 40–60°C to selectively solubilize this compound. Ethanol co-solvent (70–85% v/v) enhances polarity matching, increasing mass transfer coefficients by 2.3× compared to pure CO₂.

Optimization of Extraction Parameters

Central composite design optimization reveals interdependencies between four critical parameters:

| Parameter | Optimal Range | Effect on Yield (mg/g) |

|---|---|---|

| Temperature | 46–48°C | +0.23 mg/g per °C |

| Pressure | 20–25 MPa | +0.17 mg/g per MPa |

| Time | 2.0–2.4 h | +1.02 mg/g per h |

| Ethanol % | 78–82% | +0.09 mg/g per % |

At 48°C, 25 MPa, 2.02 h, and 78.5% ethanol, SFE achieves 4.47 mg/g this compound yield—12% higher than Soxhlet extraction’s 4.08 mg/g. Response surface analysis indicates pressure-temperature interaction accounts for 38% of yield variability (p < 0.01), while ethanol-time interactions contribute 22%.

Comparative Efficiency with Traditional Methods

SFE’s superiority extends beyond yield to purity metrics:

| Metric | SFE (78% Ethanol) | Soxhlet (Methanol) |

|---|---|---|

| This compound | 9.41% ± 0.08 | 2.17% ± 0.03 |

| Quercetin | 7.39% ± 0.05 | 1.89% ± 0.02 |

| Ginkgetin | 6.02% ± 0.06 | 1.54% ± 0.01 |

The 4.3× purity enhancement stems from SFE’s inherent fractionation capabilities, selectively excluding high-molecular-weight tannins.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

Post-extraction crude extracts undergo primary fractionation on silica gel columns (60 × 5 cm, 300 g adsorbent). Isocratic elution with chloroform:methanol (3:1) at 2 mL/min resolves this compound (Rf 0.42) from hinokiflavone (Rf 0.38) and robustaflavone (Rf 0.31). Collecting the 120–180 mL eluent volume yields 85–90% pure this compound, with recovery inversely correlated to column loading density (r² = 0.94).

Sephadex LH-20 Gel Filtration

Final polishing employs Sephadex LH-20 (25 × 1.5 cm) with acetone mobile phase. The hydrogel’s molecular exclusion limit (4,500 Da) and hydrogen-bonding interactions separate this compound (MW 538.5) from residual oligomeric procyanidins. Elution profiles show this compound emerging at 1.7–2.1 column volumes, yielding 98.1% HPLC purity when processed at 10 mg/mL loading.

Thin-Layer Chromatography Monitoring

TLC on silica gel 60 F₂₅₄ plates with chloroform:methanol (4:1) provides real-time monitoring. This compound’s distinct yellow fluorescence under 366 nm (Rf 0.55) enables rapid fraction pooling decisions. Dual-wavelength scanning at 254 nm and 366 nm increases spot discrimination accuracy to 97% compared to visual inspection alone.

Industrial-Scale Production Considerations

Scaling Up Solvent Extraction Processes

Pilot-scale ethanol extraction (100 L reactors) requires modulating three parameters to maintain laboratory efficiency:

- Heat Transfer : Jacketed reactors achieve 2.5°C/min heating rates vs. lab-scale 8°C/min, necessitating 20% longer extraction cycles

- Solvent Recycling : Distillation units recover 92% ethanol, reducing costs from $12.8/kg to $4.3/kg this compound

- Filtration : Rotary vacuum filters (0.8 m² area) process 50 kg biomass/day with 94% solids removal efficiency

Economic Feasibility of Supercritical Fluid Extraction

Despite higher capital costs ($1.2M vs. $350k for solvent systems), SFE reduces operating expenses by 40% through:

- Elimination of solvent disposal costs ($0.11/kg saved)

- 30% faster extraction cycles (2.5 h vs. 3.5 h)

- 80% lower energy consumption (18 kWh/kg vs. 95 kWh/kg)

Break-even analysis indicates SFE becomes advantageous at >300 kg annual production, with ROI periods of 2.7 years vs. 4.1 years for traditional methods.

Analyse Chemischer Reaktionen

Metal Chelation Reactions

Amentoflavone acts as a bifunctional metal chelator, binding transition metals like Cu²⁺ and Fe³⁺ via its hydroxyl and carbonyl groups (Figure 1) . This property modulates amyloid-β (Aβ) aggregation and redox activity:

Table 2: Metal-Binding Properties of this compound

Chelation occurs through coordination with the 4'-OH and 5-OH groups, as confirmed by circular dichroism (CD) and computational docking . This dual chelation capacity enables this compound to disrupt pathological metal-protein interactions in neurodegenerative diseases.

Biosynthetic Oxidative Coupling

In plants, this compound forms via oxidative coupling of two apigenin units. While the enzymatic mechanism remains uncharacterized, in vitro studies suggest:

Table 3: Proposed Biosynthetic Pathway

| Step | Process | Catalytic System | Bond Formation |

|---|---|---|---|

| 1 | Apigenin oxidation | Peroxidase/H₂O₂ or laccase/O₂ | Radical generation at C-3/C-8 |

| 2 | Radical coupling | Non-enzymatic | C-C bond (3'-8'') |

| 3 | Stabilization | Glutathione/ascorbate | Aromatic system restoration |

This pathway explains the natural abundance of 3',8''-biapigenin derivatives in Ginkgo biloba and Hypericum perforatum . Synthetic analogs using Fe³⁺-mediated oxidative coupling achieve <5% yields, highlighting the efficiency of biological systems .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

Amentoflavone is characterized by its unique chemical structure, which contributes to its biological activities. It is primarily extracted from plants like Selaginella tamariscina, Ginkgo biloba, and certain species of Hibiscus and Citrus. The extraction methods typically involve solvents like ethanol or methanol, followed by purification processes such as chromatography.

Pharmacological Activities

This compound exhibits a wide range of pharmacological activities, including:

- Antioxidant Activity : AME scavenges free radicals, reducing oxidative stress and cellular damage.

- Anti-inflammatory Effects : It modulates inflammatory pathways, providing potential benefits in chronic inflammatory diseases.

- Anticancer Properties : this compound has shown efficacy against various cancer types by inducing apoptosis and inhibiting cell proliferation through pathways like NF-κB and ERK signaling .

- Antiviral Effects : Recent studies indicate that AME possesses antiviral properties against influenza viruses and SARS-CoV-2 by inhibiting viral entry and replication .

Cardiovascular and Neurological Applications

This compound has been investigated for its potential in treating cardiocerebrovascular diseases and neurological disorders. Research indicates that AME can enhance cellular uptake of amyloid-beta (Aβ), which is crucial in Alzheimer's disease management . A bibliometric analysis from 2014 to 2023 reveals a growing interest in AME's application in these areas, with significant publications highlighting its therapeutic potential .

Antimicrobial Properties

In a study focused on Clostridium perfringens, this compound demonstrated protective effects against gas gangrene by inhibiting the virulence factors produced by the bacteria. The study showed that AME could significantly reduce hemolysis and cytotoxicity induced by bacterial toxins in vitro .

Anticancer Research

AME's anticancer effects have been extensively documented. For instance, it has been shown to induce apoptosis in breast cancer cells while suppressing angiogenesis and metastasis. The compound affects cell cycle regulation and modulates key signaling pathways involved in tumor progression .

Data Table: Summary of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Diseases | Enhances Aβ clearance | Potential role in Alzheimer's treatment |

| Neurological Disorders | Neuroprotection via antioxidant effects | Reduces oxidative stress |

| Antimicrobial Activity | Inhibits bacterial virulence | Effective against C. perfringens |

| Anticancer | Induces apoptosis, inhibits NF-κB | Effective against breast cancer cell lines |

| Antiviral | Inhibits viral entry/replication | Active against influenza and SARS-CoV-2 |

Wirkmechanismus

Amentoflavone exerts its effects through various molecular targets and pathways. It is a potent inhibitor of enzymes such as CYP3A4 and CYP2C9, which are involved in drug metabolism . It also inhibits human cathepsin B and has antagonist activity at the κ-opioid receptor . Additionally, this compound interacts with the allosteric benzodiazepine site of the GABA A receptor as a negative allosteric modulator .

Vergleich Mit ähnlichen Verbindungen

Amentoflavone’s unique properties are highlighted through comparisons with structurally related flavonoids, including hinokiflavone, neocryptomerin, isocryptomerin, apigenin, and derivatives like 4′′′′′′-methylthis compound. Key findings are summarized below:

Structural and Chemical Reactivity

This compound’s biflavonoid architecture confers distinct electronic properties. This reactivity correlates with stronger binding to viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) and enzymes like α-glucosidase .

Table 1: Chemical Reactivity Parameters of Biflavonoids

| Compound | Chemical Hardness (eV) | Electrophilicity (eV) |

|---|---|---|

| This compound | 6.42 | 1.27 |

| Hinokiflavone | 6.46 | 1.21 |

| Neocryptomerin | 6.47 | 1.18 |

| Isocryptomerin | 6.48 | 1.15 |

Bioactivity and Mechanism of Action

- Antiviral Activity: this compound outperforms monomeric apigenin in inhibiting SARS-CoV-2 M<sup>pro</sup> (binding energy: −10.0 kcal/mol vs. −8.9 kcal/mol for apigenin) . Its derivatives, such as ginkgetin and sequoiaflavone, show even higher affinity (−9.7 kcal/mol) and stability in 100-ns molecular dynamics simulations . Mechanism: Disrupts viral replication by binding to M<sup>pro</sup>’s active site (RMSD: 1.77 Å), comparable to the reference inhibitor N3 (RMSD: 1.21 Å) .

Antifungal Activity :

this compound exhibits stronger inhibition against Fusarium graminearum (IC50: 0.01 µg/mL) than apigenin, attributed to dimerization enhancing membrane penetration and target interaction .- Enzyme Inhibition: α-Glucosidase: this compound’s inhibition (IC50: 0.28 µM) surpasses acarbose (IC50: 1.12 µM), a clinical antidiabetic drug, via noncompetitive binding . Reverse Transcriptase (RT): Inhibits RT activity more potently than scutellarein, likely by intercalating into DNA-template complexes .

Table 2: Comparative Bioactivity Profiles

| Activity | This compound | Apigenin | Hinokiflavone | Reference Compound |

|---|---|---|---|---|

| SARS-CoV-2 M<sup>pro</sup> Inhibition | −10.0 kcal/mol | −8.9 kcal/mol | −9.7 kcal/mol | N3 (−9.6 kcal/mol) |

| α-Glucosidase IC50 | 0.28 µM | 1.05 µM | N/A | Acarbose (1.12 µM) |

| Antifungal (F. graminearum) | 0.01 µg/mL | 0.05 µg/mL | N/A | Fluconazole (0.1 µg/mL) |

Pharmacokinetics and Toxicity

- Bioavailability : Oral delivery remains challenging (plasma bioavailability: <10%), but micellar formulations improve solubility and tissue distribution .

Table 3: ADMET Comparison

| Parameter | This compound | Luteoloside | Daidzin | Camostat Mesylate |

|---|---|---|---|---|

| hERG Inhibition | Medium Risk | High Risk | Medium Risk | High Risk |

| Hepatotoxicity | No | No | Yes | Yes |

| AMES Toxicity | No | No | No | No |

Structural Derivatives and Optimization

Modifications at the 4′′′′′′ position (e.g., methylation) enhance binding and stability. For example:

Biologische Aktivität

Amentoflavone is a biflavonoid compound predominantly found in various plants, particularly in Selaginella tamariscina and Ginkgo biloba. It has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, antiviral, and antioxidant properties. This article presents a comprehensive overview of the biological activities of this compound, supported by recent research findings and case studies.

This compound's structure consists of two flavonoid units linked by a carbon-carbon bond. This unique configuration allows it to interact with multiple biological targets, influencing various signaling pathways. Notably, this compound has been shown to modulate the following pathways:

- Extracellular Signal-Regulated Kinase (ERK)

- Nuclear Factor Kappa-B (NF-κB)

- Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt)

These pathways are critical in regulating cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential against several diseases, particularly cancer .

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer types. Research indicates that it induces apoptosis in cancer cells through multiple mechanisms:

- Induction of Apoptosis : In bladder cancer cells (TSGH 8301), this compound treatment resulted in increased apoptosis markers such as cleaved caspase-3 and decreased expression of anti-apoptotic proteins like XIAP .

- Inhibition of Tumor Progression : this compound significantly reduced the expression of proteins associated with angiogenesis and metastasis (e.g., VEGF, MMP-2, MMP-9) by up to 80% after treatment .

Table 1: Summary of Anticancer Effects of this compound

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. This compound binds to critical viral proteins such as the main protease (Mpro) and spike protein receptor binding domain (RBD), inhibiting viral replication . This suggests its potential use as an adjunctive therapy in COVID-19 treatment.

Anti-inflammatory and Antioxidant Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In animal models, it has been shown to decrease nitric oxide production while enhancing reactive oxygen species (ROS) levels in macrophages, contributing to its immunomodulatory effects .

Table 2: Summary of Anti-inflammatory Effects

| Effect | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB | Reduced cytokine levels in treated models |

| Antioxidant | ROS modulation | Increased ROS production leading to apoptosis |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It protects hippocampal neurons from damage induced by seizures through its anti-inflammatory and antioxidant actions. In preclinical models, it reduced seizure frequency and neuronal loss significantly .

Q & A

Q. What experimental methodologies are commonly employed to assess amentoflavone’s pro-apoptotic effects in cancer cell lines?

this compound’s pro-apoptotic effects are typically evaluated using:

- Flow cytometry : To quantify apoptotic cells via Annexin V/PI staining (e.g., KYSE-150 and Eca-109 esophageal cancer cells) .

- Western blotting : To measure apoptosis-related proteins (e.g., increased BAX and decreased Bcl-2 expression) .

- MTT assays : To determine cell viability and calculate IC50 values (e.g., TSGH 8301 bladder cancer cells, IC50 = 200 μM at 48 hours) .

- Caspase activity assays : Detection of cleaved caspase-3/-8 via immunoblotting .

Q. How is this compound isolated and identified from plant sources?

Standard protocols include:

- Chromatographic techniques : TLC (Rf = 0.6) and HPLC (retention time = 5.3 min) for preliminary identification .

- Spectroscopic methods : 1H/13C NMR, DEPT, and HRMS to confirm structural alignment with this compound (C30H18O10) .

- Co-TLC validation : Comparison with reference standards under UV light (100–320 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across cancer models?

Key strategies involve:

- Cell line-specific profiling : Compare protein expression (e.g., cyclin B, CDK1) in responsive vs. resistant models .

- Dose-response optimization : Evaluate time- and concentration-dependent effects (e.g., G1 arrest in KYSE-150 cells at 20–40 μM) .

- Pathway-focused studies : Investigate context-dependent modulation of NF-κB, MMPs, or VEGF .

- Meta-analysis : Synthesize data from TCGA, GEO, and in vitro studies to identify biomarkers of response .

Q. What methodological approaches validate this compound’s antiviral potential against SARS-CoV-2?

In silico and experimental methods include:

- Molecular docking : Assess binding affinity to viral proteases (e.g., MPRO; this compound derivatives show −8.9 to −9.7 kcal/mol binding energy) .

- Molecular dynamics simulations (MDS) : Validate stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacokinetic profiling : Use tools like SwissADME to predict absorption, hepatotoxicity, and bioavailability .

- In vitro validation : Measure viral replication inhibition in Vero E6 cells (not yet reported; pending further study) .

Q. How do researchers address challenges in this compound’s bioavailability and pharmacokinetics?

Approaches include:

- Metabolite identification : LC-MS/MS to detect conjugated metabolites in plasma (e.g., glucuronidation in rat models) .

- Nanoformulation : Development of liposomal or polymeric carriers to enhance solubility and tissue targeting .

- Synergistic combinations : Pair with adjuvants (e.g., lenvatinib) to amplify therapeutic efficacy in hepatocellular carcinoma .

Data Contradiction and Mechanistic Analysis

Q. Why does this compound exhibit ambiguous anti-tumor effects in NSCLC despite pro-apoptotic activity?

Potential explanations include:

- Heterogeneous signaling pathways : Differential regulation of p27, cyclin D1, and NF-κB across subtypes .

- Microenvironmental factors : Stromal interactions may modulate drug penetration or resistance .

- Experimental design variability : Discrepancies in treatment duration, cell culture conditions, or endpoint assays .

Q. How can conflicting results on this compound’s role in NF-κB signaling be reconciled?

- Cell-type specificity : NF-κB inhibition is pronounced in glioblastoma (U-87 MG cells) but less consistent in breast cancer .

- Dose-dependent effects : Low doses may transiently activate pro-survival pathways, while higher doses induce apoptosis .

- Crosstalk analysis : Integrate transcriptomics and proteomics to map upstream/downstream regulators (e.g., MCL1, C-FLIP) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.